Pure Antagonist Activity with Zero Detectable Agonism
AC-178335 exhibits no detectable agonist activity when tested alone in cAMP accumulation assays, a critical differentiator from other SRIF antagonists that demonstrate partial agonism or agonist switching [1]. In contrast, the cyclic octapeptide antagonist 406-040-15, which contains a DOTA chelator, switches from an antagonist to an agonist at the sst3 receptor [2]. This functional purity ensures that AC-178335 blocks SRIF-mediated inhibition of adenylate cyclase without confounding intrinsic signaling, as confirmed by an IC50 of 5.1 ± 1.4 μM in vitro [1].
| Evidence Dimension | Intrinsic agonist activity |
|---|---|
| Target Compound Data | No detectable agonist activity up to 10 μM |
| Comparator Or Baseline | Cyclic octapeptide 406-040-15: Switches from antagonist to agonist after DOTA conjugation |
| Quantified Difference | Absence of functional switching or partial agonism |
| Conditions | cAMP accumulation assay in GH4C1 cells and yeast growth assay [1]; sst3 receptor functional assay [2] |
Why This Matters
Pure antagonism eliminates confounding variables in mechanistic studies of SRIF signaling and ensures consistent GH release in vivo.
- [1] Baumbach WR, Carrick TA, Pausch MH, Bingham B, Carmignac D, Robinson IC, Houghten R, Eppler CM, Price LA, Zysk JR. A linear hexapeptide somatostatin antagonist blocks somatostatin activity in vitro and influences growth hormone release in rats. Mol Pharmacol. 1998 Nov;54(5):864-73. View Source
- [2] Reubi JC, Erchegyi J, Cescato R, Waser B, Rivier JE. Switch from antagonist to agonist after addition of a DOTA chelator to a somatostatin analog. Eur J Nucl Med Mol Imaging. 2010 Aug;37(8):1551-8. View Source
